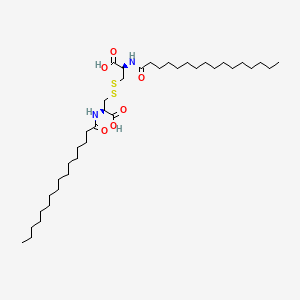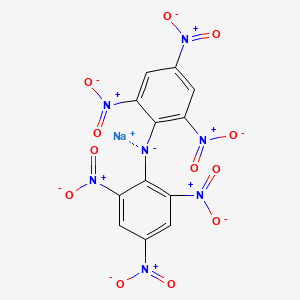
2-chloro-N-(3,4-dimethoxybenzyl)acetamide
Descripción general
Descripción
“2-chloro-N-(3,4-dimethoxybenzyl)acetamide” is a chemical compound with the linear formula C11H14ClNO3 . It has a molecular weight of 243.692 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-(3,4-dimethoxybenzyl)acetamide” is represented by the linear formula C11H14ClNO3 . This indicates that the molecule consists of 11 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The compound “2-chloro-N-(3,4-dimethoxybenzyl)acetamide” has a molecular weight of 243.69 . It is a solid at room temperature . The InChI code for this compound is 1S/C11H14ClNO3/c1-15-9-4-3-8(5-10(9)16-2)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14) .Aplicaciones Científicas De Investigación
Structural Analysis and Chemical Characterization
- The structural properties of compounds similar to 2-chloro-N-(3,4-dimethoxybenzyl)acetamide have been analyzed, emphasizing their molecular conformations and chemical interactions. For example, the conformation of N-(4-Chloro-α,α-dimethoxybenzyl)acetamide was characterized by its specific sp3-hybridized carbon atom connected to the acetamide group's nitrogen atom (Hajjem et al., 1993).
Synthesis and Pharmacological Activity
- Compounds related to 2-chloro-N-(3,4-dimethoxybenzyl)acetamide have been synthesized and studied for their pharmacological activities. One study focused on the synthesis and evaluation of analgesic and anti-inflammatory activities of related compounds (Yusov et al., 2019).
Use in Synthetic Chemistry
- In synthetic chemistry, derivatives of 2-chloro-N-(3,4-dimethoxybenzyl)acetamide have been used as intermediates or reagents. For instance, p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts have been utilized in the synthesis of various natural and pharmaceutical products (Sakai et al., 2022).
Investigation of Molecular Properties
- The structural, electronic, topological, and vibrational properties of compounds like N-(3,4-dimethoxybenzyl)-hexadecanamide, closely related to 2-chloro-N-(3,4-dimethoxybenzyl)acetamide, have been studied using various spectroscopic techniques (Chain et al., 2017).
Role in Medicinal Chemistry and Drug Design
- Research has been conducted on the synthesis of novel compounds incorporating elements similar to 2-chloro-N-(3,4-dimethoxybenzyl)acetamide and their potential role in medicinal chemistry, including the evaluation
Development of Synthetic Methods
- Research has also focused on developing efficient synthetic methods for creating benzodiazepine derivatives from compounds similar to 2-chloro-N-(3,4-dimethoxybenzyl)acetamide, demonstrating its importance in the field of synthetic organic chemistry (Sasiambarrena et al., 2019).
Analysis of X-Ray Crystal Structures
- The X-ray crystal structures of derivatives of N-(2-hydroxyphenyl)acetamide, which bear structural resemblance to 2-chloro-N-(3,4-dimethoxybenzyl)acetamide, have been analyzed to understand their molecular geometry and interactions (Nikonov et al., 2016).
Photoreactive Properties
- Studies on substituted nitrobenzyl groups covalently bonded to related acetamide structures have explored their photoreactivity, providing insights into potential applications in photochemistry and molecular design (Katritzky et al., 2003).
Propiedades
IUPAC Name |
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-15-9-4-3-8(5-10(9)16-2)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETPWRGZGWGPSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216022 | |
| Record name | Acetamide, 2-chloro-N-((3,4-dimethoxyphenyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3,4-dimethoxybenzyl)acetamide | |
CAS RN |
65836-72-8 | |
| Record name | Acetamide, 2-chloro-N-((3,4-dimethoxyphenyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065836728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, 2-chloro-N-((3,4-dimethoxyphenyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















